molecular formula C18H21Cl2N3O4S2 B2966421 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330300-62-3

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2966421
CAS No.: 1330300-62-3
M. Wt: 478.4
InChI Key: ZKEZHVSLFNRQID-UHFFFAOYSA-N
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Description

Chemical Structure and Identification The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1330300-62-3) features a bicyclic thieno[2,3-c]pyridine core substituted with an ethyl group at position 6, a carboxamide at position 3, and a sulfonylacetamido side chain linked to a 4-chlorophenyl group. Its molecular formula is C₁₈H₂₁Cl₂N₃O₄S₂, with a molecular weight of 478.4 g/mol .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S2.ClH/c1-2-22-8-7-13-14(9-22)27-18(16(13)17(20)24)21-15(23)10-28(25,26)12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEZHVSLFNRQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O6S2C_{19}H_{20}ClN_3O_6S_2, with a molecular weight of approximately 453.96 g/mol. The structure features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this molecule exhibit significant antibacterial properties. For instance, a series of compounds bearing the (4-chlorophenyl)sulfonyl moiety demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is hypothesized to enhance the antibacterial efficacy by interfering with bacterial enzyme functions.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains (e.g., E. coli)Weak to Moderate

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed strong inhibitory activity against urease, which is critical for certain bacterial survival mechanisms . The structure-activity relationship (SAR) suggests that the interaction between the compound and the enzyme's active site is crucial for its inhibitory effects.

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Anti-inflammatory Properties

Compounds with similar structural features have also been reported to exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways . Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study synthesized various sulfonamide derivatives and tested their antibacterial activity. The results indicated that compounds with a similar thieno[2,3-c]pyridine structure showed promising results against multiple bacterial strains .
  • Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory properties of related compounds. The findings revealed that these compounds could effectively inhibit urease activity, which is vital in treating conditions like urinary infections .
  • In Silico Docking Studies : Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes. These studies highlighted crucial hydrogen bonding interactions that contribute to its biological efficacy .

Comparison with Similar Compounds

Structural Significance

  • The carboxamide at position 3 may contribute to hydrogen-bonding networks, improving target affinity.
  • The ethyl substituent at position 6 could modulate lipophilicity and metabolic stability.

Comparison with Structurally Similar Compounds

Three analogs are discussed below, highlighting key structural and functional differences (Table 1).

Structural Analogs and Substituent Variations

Compound A: 6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride (CAS: 1215843-59-6)

  • Key Difference: Replaces the 4-chlorophenylsulfonyl group with a phenoxyacetamido moiety.
  • This may decrease binding affinity to enzymes reliant on sulfonamide interactions (e.g., carbonic anhydrase) .

Compound B: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3)

  • Key Differences :
    • Boc-protected amine at position 2 (vs. sulfonylacetamido in the target compound).
    • Ethyl ester at position 3 (vs. carboxamide).
  • Impact : The ester group may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. The Boc protection suggests use as a synthetic intermediate rather than a final drug candidate .

Compound C: Unsubstituted Thieno[2,3-c]pyridine Scaffold

  • Hypothetical Comparison : Lacking substituents at positions 2, 3, and 6, this base structure would exhibit lower target specificity and reduced pharmacokinetic stability.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound B
CAS 1330300-62-3 1215843-59-6 193537-14-3
Position 2 Subst. 4-Chlorophenylsulfonylacetamido Phenoxyacetamido Boc-protected amine
Position 3 Subst. Carboxamide Carboxamide Ethyl ester
Position 6 Subst. Ethyl Ethyl Ethyl
Salt Form Hydrochloride Hydrochloride None
Molecular Weight 478.4 g/mol Not reported 326.4 g/mol
Potential Use Drug candidate Drug candidate Synthetic intermediate

Pharmacological and Physicochemical Implications

  • Metabolic Stability: The chlorine atom in the target compound may slow oxidative metabolism, extending half-life relative to non-halogenated analogs.
  • Solubility : The hydrochloride salt improves aqueous solubility over neutral forms (e.g., Compound B’s ester).

Research Findings and Hypotheses

  • Comparative studies with Compound A could reveal selectivity differences .
  • Anti-Inflammatory/Antiplatelet Activity: Thienopyridine derivatives often target purinergic receptors (e.g., P2Y₁₂). The carboxamide in the target compound may mimic adenosine diphosphate (ADP), a key ligand for antiplatelet agents like clopidogrel.
  • Safety : Compound A’s safety data include flammability warnings (P210) , but the target compound’s chloride content necessitates toxicity studies to assess renal or hepatic risks.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H-¹³C HMBC correlations verify connectivity in the thienopyridine core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

How to mitigate toxicity in preclinical models?

Q. Advanced Research Focus

  • Metabolite Profiling : Identify toxic metabolites via LC-MS/MS in plasma or urine .
  • Dose Optimization : Establish MTD (maximum tolerated dose) in rodents using escalating-dose studies .
  • Off-Target Screening : Use kinase panels or hERG assays to assess cardiotoxicity risks .

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